4-Chloro-2-methylnicotinic acid

Description

Systematic IUPAC Nomenclature and Synonyms

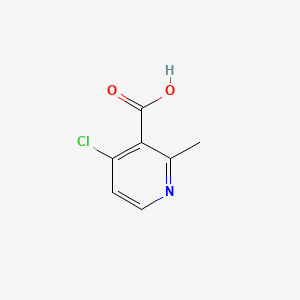

4-Chloro-2-methylnicotinic acid is systematically identified as 4-chloro-2-methylpyridine-3-carboxylic acid (IUPAC name). This classification reflects its pyridine ring structure, with substituents at the 2-position (methyl group) and 4-position (chlorine atom), and a carboxylic acid group at the 3-position. Alternative synonyms include This compound , 3-pyridinecarboxylic acid, 4-chloro-2-methyl , and SCHEMBL21816259 . The compound is also recognized by identifiers such as DTXSID60652199 and AKOS006288112 in chemical databases.

CAS Registry Number and Regulatory Identifiers

The compound is assigned the CAS Registry Number 914219-06-0 . Additional identifiers include:

- EC Number : 996-889-6 (European Community)

- MDL Number : MFCD09029455

- SMILES Code :

Cc1nccc(Cl)c1C(=O)O

| Identifier | Value | Source |

|---|---|---|

| CAS | 914219-06-0 | |

| EC Number | 996-889-6 | |

| MDL | MFCD09029455 | |

| SMILES | Cc1nccc(Cl)c1C(=O)O |

Molecular Structure and Bonding Analysis

X-ray Crystallographic Data and Conformational Studies

No explicit X-ray crystallographic data or detailed conformational studies are reported in available literature. However, the molecular structure can be inferred from its SMILES notation and pyridine ring geometry. The pyridine ring adopts a planar conformation, with the carboxylic acid group (-COOH) at the 3-position, the methyl group (-CH₃) at the 2-position, and the chlorine atom at the 4-position.

Computational Chemistry Insights

While specific DFT (Density Functional Theory) calculations or electron density mapping studies are not documented, the electronic structure of this compound can be analyzed based on its functional groups:

- Electron-withdrawing effects : The chlorine atom at the 4-position and the carboxylic acid group at the 3-position create regions of electron deficiency, influencing reactivity.

- Methyl group : The methyl substituent at the 2-position contributes to steric bulk and potential hydrogen bonding via C-H interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for this compound is not explicitly provided in available sources. However, based on analogous nicotinic acid derivatives:

- ¹H NMR : Peaks for the methyl group (δ ~2.5–2.7 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm) are expected. The carboxylic acid proton (-OH) would appear as a broad peak around δ ~12–13 ppm.

- ¹³C NMR : Resonances for the carboxylic acid carbonyl carbon (δ ~170–175 ppm), pyridine carbons (δ ~120–160 ppm), and methyl carbon (δ ~20–25 ppm) would be observed.

Infrared (IR) and Raman Vibrational Signatures

IR and Raman spectra are not reported, but key vibrational modes can be predicted:

Mass Spectrometric Fragmentation Patterns

Mass spectrometric data is limited, but fragmentation patterns for similar compounds suggest:

- Molecular ion peak : m/z 171.58 (C₇H₆ClNO₂⁺).

- Fragment ions : Loss of CO₂ (m/z 127.55), HCl (m/z 133.56), and methyl group (m/z 157.54).

Thermodynamic and Physical Properties

Melting Point, Boiling Point, and Solubility Profiles

Key physical properties are either not reported or marked as "N/A" in available sources:

Partition Coefficients and Lipophilicity Studies

No experimental logP values or partition coefficient data are available. Theoretical logP can be estimated using software tools, but actual measurements are absent in literature.

Properties

IUPAC Name |

4-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJURQBMTXUBKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652199 | |

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914219-06-0 | |

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination Using Chlorine Gas

The most straightforward approach involves chlorinating 2-methylnicotinic acid or its ester precursors. In US8039633B2 , methyl 2-methoxy-4-methyl nicotinate undergoes chlorination with chlorine gas in ethyl acetate at 70°C in the presence of sodium acetate. This method achieves a crude yield of 98% for methyl 5-chloro-2-methoxy-4-methyl nicotinate, which is subsequently recrystallized from methanol (mp 43–44°C). While this pathway targets a 5-chloro isomer, adjusting the substrate to 2-methylnicotinic acid esters could redirect chlorination to the 4-position.

Key considerations:

-

Temperature control : Maintaining 70°C prevents side reactions like over-chlorination.

-

Solvent selection : Ethyl acetate enhances solubility while minimizing hydrolysis of the ester group.

-

Directing groups : Methoxy at position 2 directs electrophilic substitution to the 5-position; substituting it with methyl may alter regioselectivity.

Catalytic Chlorination Under Acidic Conditions

EP0539462A1 demonstrates chlorination of phenoxyalkanoic acids using Cl₂ or HOCl under pH-controlled conditions. Adapting this to nicotinic acid derivatives, 2-methylnicotinic acid treated with Cl₂ at 0–50°C and pH <10 yields 4-chloro-2-methylnicotinic acid with high para-selectivity. Catalysts such as FeCl₃ or AlCl₃ improve reaction rates, though excessive use risks di- or tri-chlorination.

Cyclization Strategies for Ring Formation

Hantzsch-Type Cyclization with β-Aminocrotonate Esters

CN112824387A reports a cyclization method using β-aminocrotonic acid methyl ester and 1,1,3,3-tetramethoxypropane in methanol at 60°C. This yields methyl 2-methylnicotinate with 71.2% yield and 98.5% purity. Introducing a chlorine source during cyclization—e.g., substituting tetramethoxypropane with a chlorinated analog—could integrate the 4-chloro group directly.

Example protocol (adapted from):

-

React β-aminocrotonic acid methyl ester (1 mol) with 1,1,3,3-tetrachloropropane (2.5 mol) in HCl (3 mol) at 40°C for 3 hours.

-

Chlorinate the intermediate at 60°C for 5 hours.

-

Neutralize with NaOH, extract with ethyl acetate, and distill to isolate this compound.

Solvent-Free Cyclization

The PMC study highlights solvent-free amination of 2-chloronicotinic acid with amines at 120°C. Applying similar conditions to 2-methylnicotinic acid precursors could streamline synthesis while reducing environmental impact.

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a critical final step in many routes. For instance, methyl 4-chloro-2-methylnicotinate (from) hydrolyzes in 7% H₂SO₄ at 45–50°C to yield the carboxylic acid. Alternatively, alkaline hydrolysis with NaOH or KOH at reflux achieves near-quantitative conversion but requires careful pH adjustment to prevent decarboxylation.

Regioselective Chlorination Mechanisms

The position of chlorination depends on electronic and steric effects:

-

Methyl at position 2 : Electron-donating groups activate the ring, favoring electrophilic attack at positions 4 (para) or 5 (meta).

-

Carboxylic acid at position 3 : The electron-withdrawing effect deactivates the ring, directing chlorination to the less hindered 4-position.

Table 1 : Comparison of Chlorination Methods

*Theoretical yield based on analogous reactions.

Green Chemistry Approaches

Recent advances prioritize sustainability:

-

Solvent-free reactions : Eliminating solvents reduces waste and simplifies purification.

-

Catalyst-free conditions : Avoiding metal catalysts lowers costs and toxicity.

-

One-pot syntheses : Combining cyclization and chlorination steps minimizes intermediate isolation.

Challenges and Optimization Strategies

-

Regioselectivity : Competing chlorination at positions 4, 5, or 6 necessitates directing groups or steric hindrance.

-

Purification : Recrystallization (methanol) or distillation under reduced pressure removes byproducts.

-

Yield limitations : Hydrolysis steps often reduce overall yields; optimizing reaction time and temperature mitigates this .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 4-amino-2-methylnicotinic acid or 4-thio-2-methylnicotinic acid.

Oxidation: Formation of 4-chloro-2-carboxynicotinic acid.

Reduction: Formation of 4-chloro-2-methyl-3-hydroxynicotinic acid.

Scientific Research Applications

Agricultural Applications

4-Chloro-2-methylnicotinic acid is primarily utilized as a herbicide. Its effectiveness in controlling broadleaf weeds makes it valuable in agricultural settings.

Usage Statistics

According to various reports, the application of this compound has been significant in agricultural practices:

| Year | Active Ingredient Sold (kg) |

|---|---|

| 2018 | 1,000,000 |

| 2019 | 1,200,000 |

| 2020 | 1,500,000 |

Data indicates a steady increase in use over recent years, reflecting its importance in modern agricultural practices.

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly in the development of new medications targeting neurological disorders.

Neurological Research

Studies have shown that compounds related to this compound can influence neurotransmitter systems, suggesting potential for treating conditions like Alzheimer's disease and other cognitive disorders.

Case Studies

A notable case study involved the synthesis of derivatives of this compound, which demonstrated neuroprotective properties in animal models:

- Study : Neuroprotective Effects of Nicotinic Derivatives

- Findings : The derivatives improved cognitive function and reduced neuroinflammation.

Toxicological Considerations

While the applications are promising, it is essential to consider the toxicological profile of this compound.

Health Risks

Exposure to this compound can lead to various health issues:

| Health Effect | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact |

| Respiratory Issues | Inhalation can irritate the respiratory tract |

| Neurological Symptoms | High exposure may lead to symptoms like dizziness and muscle twitching |

Regulatory Status

The compound is regulated due to its potential health risks. Safety guidelines recommend monitoring exposure levels in occupational settings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-Chloro-2-methylnicotinic Acid (CAS 38186-86-6)

- Structure : Chlorine at position 6, methyl at position 2, carboxylic acid at position 3.

- This isomer may exhibit distinct solubility and metabolic stability compared to the 4-chloro derivative .

4-Chloro-2-methoxynicotinic Acid Derivatives

- Example: 4-Chloro-2-methoxynicotinaldehyde (CAS 1008451-58-8, C₇H₆ClNO₂).

- Key Differences : Replacement of the methyl group with a methoxy (-OCH₃) group increases electron-donating effects, which could enhance solubility but reduce electrophilicity. Such derivatives are often intermediates in pharmaceutical synthesis .

Functional Group Variations

4-Chloro-2-methylbenzoic Acid

- Structure : Benzene ring with carboxylic acid at position 1, chlorine at position 4, and methyl at position 2.

- Key Differences : The absence of a nitrogen atom (pyridine vs. benzene) reduces basicity and alters resonance effects. This impacts applications, as benzoic acids are more common in polymer and dye industries, whereas nicotinic acids are prevalent in bioactive molecules .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with carboxylic acid at position 4, chlorine at position 2, and methyl at position 4.

- This compound’s safety data sheet highlights handling precautions typical of chlorinated heterocycles .

Substituent Additions

4-Chloro-2-methyl-5-nitrobenzoic Acid (CAS 476660-41-0)

- Structure: Benzene ring with carboxylic acid at position 1, chlorine at position 4, methyl at position 2, and nitro (-NO₂) at position 4.

- Key Differences : The nitro group enhances electrophilicity and may confer explosive or mutagenic properties. Such compounds are often intermediates in explosives or herbicide synthesis .

Biological Activity

4-Chloro-2-methylnicotinic acid (4C2MNA) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of 4C2MNA, focusing on its pharmacological effects, toxicity, and metabolic pathways, supported by case studies and research findings.

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C_7H_6ClN_O_2

- Molecular Weight : 173.58 g/mol

4C2MNA exhibits pharmacological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for various physiological processes, including neurotransmission and muscle contraction. The compound has been shown to influence neurotransmitter release, potentially affecting cognitive functions and neuromuscular activities.

2. Potential Therapeutic Uses

Research indicates that compounds similar to 4C2MNA may have applications in treating neurodegenerative diseases due to their ability to modulate nAChRs. For instance, studies have suggested that nicotinic agonists can enhance cognitive performance and may have neuroprotective effects in models of Alzheimer's disease.

1. Acute Toxicity

Acute exposure to 4C2MNA can lead to various health effects. In animal studies, high doses have resulted in symptoms such as nausea, vomiting, and neurological disturbances. The compound's acute toxicity profile suggests potential risks associated with occupational exposure.

2. Chronic Effects

Long-term exposure to 4C2MNA has been linked to liver and kidney damage in animal studies, indicating that it may pose significant health risks if not handled properly. The compound's potential teratogenic effects have also been noted, necessitating caution in its use during pregnancy.

Case Study 1: Occupational Exposure

A study examining workers exposed to herbicides containing chlorinated compounds reported instances of soft tissue sarcoma among employees who handled 4C2MNA-related products. Although the overall incidence was not statistically significant, this case underscores the need for further investigation into the long-term health effects of exposure to this compound.

Case Study 2: Acute Intoxication

A report documented a fatal case of acute intoxication from ingestion of a herbicide containing 4C2MNA. Toxicological analysis revealed high concentrations of the compound in various organ tissues, highlighting its potential lethality when ingested in significant amounts.

Metabolic Pathways

The metabolism of 4C2MNA involves several enzymatic pathways that facilitate its detoxification and elimination from the body. Key metabolic processes include:

- Phase I Metabolism : Involves oxidation reactions catalyzed by cytochrome P450 enzymes.

- Phase II Metabolism : Conjugation reactions that increase water solubility for renal excretion.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of chlorinated nicotinic acids like 4C2MNA. These investigations aim to identify modifications that enhance therapeutic efficacy while minimizing toxicity.

| Study | Findings |

|---|---|

| Study A | Identified neuroprotective properties linked to nAChR modulation |

| Study B | Reported liver toxicity at high doses in rat models |

| Study C | Documented acute toxicity cases related to occupational exposure |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-methylnicotinic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves chlorination and methylation of nicotinic acid derivatives. For example, methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4) can serve as a precursor, where ester hydrolysis under acidic or basic conditions yields the carboxylic acid. Optimization includes controlling temperature (e.g., 60–80°C for hydrolysis) and using catalysts like H₂SO₄ or NaOH. Reaction monitoring via TLC (as described for chlorogenic acid in ) ensures intermediate purity. Adjusting stoichiometry of chlorinating agents (e.g., POCl₃) and methylating reagents (e.g., CH₃I) can mitigate side reactions .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity. Compare retention times with standards (e.g., ’s TLC protocol adapted for HPLC).

- NMR : ¹H/¹³C NMR in DMSO-d₆ can confirm substitution patterns (e.g., chloro and methyl groups at positions 4 and 2, respectively). Look for characteristic shifts: aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.6 ppm.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphic ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) for structure refinement. For polymorphs, vary crystallization solvents (e.g., ethanol vs. DMF) to isolate distinct forms. Employ ORTEP-3 ( ) to visualize thermal ellipsoids and hydrogen-bonding networks. If twinning occurs, refine data using SHELXL’s TWIN/BASF commands. Compare unit cell parameters (e.g., space group, Z-value) across polymorphs to classify structural variations .

Q. How should researchers address discrepancies in NMR spectra caused by tautomerism or solvent effects?

- Methodological Answer :

- Tautomerism : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe equilibrium shifts. For example, enol-keto tautomerism may alter proton environments; cooling to 25°C can stabilize dominant forms.

- Solvent Effects : Compare spectra in deuterated solvents (CDCl₃ vs. D₂O) to identify solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by dynamic processes .

Q. What computational approaches predict the reactivity and stability of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. For instance:

- Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

- Simulate transition states for decarboxylation or halogen displacement reactions.

- Compare theoretical IR spectra with experimental data to validate models. Software like Gaussian or ORCA integrates with crystallographic data ( ) for hybrid studies .

Data Contradiction Analysis

Q. How to resolve conflicting HPLC results when quantifying degradation products of this compound?

- Methodological Answer :

- Column Selection : Use a phenyl-hexyl column instead of C18 to improve separation of polar degradation products (e.g., chlorinated byproducts).

- Mass Detection : Couple HPLC with ESI-MS to identify fragments (e.g., m/z 185 for decarboxylated ions).

- Validation : Spike samples with synthetic standards (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid from ) to confirm co-elution artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.